N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a cyano group at the 1-position of the cyclopropane ring and a 4-chlorophenethyl substituent on the carboxamide nitrogen. The cyclopropane scaffold is known for its unique electronic and steric properties, which often enhance bioactivity in agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCTXPJMTFCECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyanocyclopropane ring: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate product with an amine, such as ethylamine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide
The compound features a cyclopropane ring, which contributes to its unique electronic properties and biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.
- Case Study : A study demonstrated that derivatives of this compound displayed significant cytotoxic effects against the U937 human myeloid leukemia cell line, with IC50 values indicating effective inhibition of cell growth without inducing cytotoxicity in normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In models using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Modifications to the phenyl and cyclopropane moieties can significantly influence potency and selectivity.
- Research has shown that varying substituents on the phenyl ring alters binding affinity to target proteins involved in cancer proliferation and inflammation .
Data Summary
| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | U937 (leukemia) | Significant inhibition (IC50 value) | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural variations among cyclopropane carboxamides include:
- Substituents on the aromatic ring : Chloro, methoxy, or trichloro groups influence electronic properties and steric bulk.
- Carboxamide side chains : Alkyl or aryl groups affect solubility and binding interactions.
- Cyclopropane substituents: Cyano groups enhance electrophilicity, while phenyl groups increase lipophilicity.
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity: The trichlorophenyl group () increases logP compared to the 4-chlorophenethyl (target) or 4-methoxyphenoxy () groups.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a cyanamide group and a 4-chlorophenyl moiety, contributing to its unique biological properties. The molecular formula is C12H14ClN3O, and it exhibits several functional groups that influence its reactivity and interaction with biological targets.
This compound primarily interacts with G-protein coupled receptors (GPCRs) , which are pivotal in numerous physiological processes. The compound has shown promise in modulating inflammatory pathways and may exhibit anti-cancer properties through the inhibition of specific signaling cascades associated with tumor growth and metastasis.
Antimicrobial Properties
Research indicates that this compound has exhibited antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against strains of Leishmania species, suggesting potential use in treating parasitic infections .
Anti-inflammatory Effects
In animal models, the compound has been shown to reduce inflammation markers significantly. For instance, it decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of induced arthritis . This suggests that it could be beneficial for conditions characterized by chronic inflammation.
Case Studies
- Leishmaniasis Treatment : A study involving animal models infected with Leishmania donovani showed that administration of this compound resulted in a significant reduction in parasite load compared to untreated controls. Histopathological analysis revealed improved tissue integrity and reduced inflammatory infiltrates .
- Cancer Research : In a preclinical trial assessing the compound's efficacy against breast cancer cell lines, results indicated that it inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate oral bioavailability with a half-life conducive for therapeutic use. Studies suggest that the compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which may influence dosing regimens .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide, and how are diastereomers resolved?
- Methodology : The compound can be synthesized via cyclopropanation of a precursor (e.g., 1-phenylcycloprop-2-ene-carboxamide derivatives) using a phenol derivative (e.g., 4-chlorophenol) under optimized stoichiometry (e.g., 4.00 equivalents of phenol to carboxamide). Purification involves silica gel chromatography with hexane/ethyl acetate gradients (e.g., 5:1 ratio) to separate diastereomers, achieving a diastereomeric ratio (dr) of up to 23:1 . Yield optimization (e.g., 78%) requires careful control of reaction time and temperature.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous 1-cyano-cyclopropane-carboxamide derivatives . Complementary techniques include:
- NMR : Analysis of coupling constants (e.g., cyclopropane ring protons) and chemical shifts (e.g., cyan group at ~110 ppm).
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M-H]⁻ or [M+Na]⁺) with ≤3 ppm error .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodology : In vitro enzyme inhibition assays (e.g., ketol-acid reductoisomerase/KARI) are performed using spectrophotometric methods to measure IC₅₀ values. For example, derivatives with similar cyclopropane-carboxamide scaffolds showed KARI inhibition at micromolar concentrations, suggesting potential herbicidal or antimicrobial applications .
Advanced Research Questions
Q. How can diastereoselectivity be enhanced during synthesis, and what factors influence cyclopropane ring stability?
- Methodology : Diastereoselectivity is improved by optimizing reaction conditions:
- Catalysts : Use of chiral auxiliaries or transition-metal catalysts to bias ring closure.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor tighter transition states, enhancing dr .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-chlorophenyl moiety?
- Methodology :
- Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents.
- Bioactivity profiling : Compare inhibitory potency across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies address discrepancies in reported bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess compound stability (e.g., t₁/₂ < 30 min suggests rapid degradation).
- Pharmacokinetic studies : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to identify absorption barriers .
Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?
- Methodology :
- LogP prediction : Tools like MarvinSketch or ACD/Labs to optimize lipophilicity (target LogP ~2–3 for membrane permeability).
- Solubility : COSMO-RS simulations to predict aqueous solubility and guide salt/formulation selection .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
- Methodology : Difficulty in obtaining single crystals can be addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
